Ethyl 5-(tert-butyl)-2,4-dihydroxybenzoate
Overview
Description
Synthetic Routes and Reaction Conditions:
Starting Materials: The synthesis of Ethyl 5-(tert-butyl)-2,4-dihydroxybenzoate typically begins with 5-(tert-butyl)-2,4-dihydroxybenzoic acid as the starting material.
Esterification Reaction: The carboxylic acid group is converted to an ethyl ester through esterification using ethanol in the presence of a strong acid catalyst such as sulfuric acid or hydrochloric acid.
Reaction Conditions: The reaction is usually carried out under reflux conditions to ensure complete conversion of the carboxylic acid to the ester.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale esterification processes with optimized reaction conditions to maximize yield and purity. Continuous flow reactors and other advanced chemical engineering techniques may be employed to enhance efficiency and scalability.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions, typically at the hydroxyl groups, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions may involve the conversion of the ester group to an alcohol.
Substitution: Electrophilic substitution reactions can occur at the benzene ring, particularly at positions ortho and para to the hydroxyl groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromic acid (H₂CrO₄).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) are often used.
Substitution: Electrophilic substitution reactions may be facilitated by the use of strong acids or Lewis acids.
Major Products Formed:
Oxidation Products: Ketones or carboxylic acids.
Reduction Products: Alcohols.
Substitution Products: Substituted benzene derivatives.
Scientific Research Applications
Ethyl 5-(tert-butyl)-2,4-dihydroxybenzoate has various applications in scientific research:
Chemistry: It serves as a precursor in the synthesis of more complex organic molecules.
Biology: The compound may be used in biological studies to investigate its effects on cellular processes.
Medicine: Potential therapeutic applications include its use as an antioxidant or in drug development.
Industry: It can be utilized in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism by which Ethyl 5-(tert-butyl)-2,4-dihydroxybenzoate exerts its effects involves its interaction with molecular targets and pathways:
Antioxidant Activity: The hydroxyl groups can donate hydrogen atoms to free radicals, neutralizing them and preventing oxidative damage.
Molecular Targets: The compound may interact with enzymes or receptors involved in oxidative stress pathways.
Comparison with Similar Compounds
Ethyl 3,4-dihydroxybenzoate: Similar structure but lacks the tert-butyl group.
Ethyl 2,4-dihydroxybenzoate: Similar structure but different position of hydroxyl groups.
Ethyl 2,6-dihydroxybenzoate: Different position of hydroxyl groups.
Uniqueness: Ethyl 5-(tert-butyl)-2,4-dihydroxybenzoate is unique due to the presence of the tert-butyl group, which influences its chemical reactivity and physical properties compared to similar compounds.
This comprehensive overview highlights the significance of this compound in various scientific and industrial applications. Its unique structure and reactivity make it a valuable compound for research and development.
Properties
IUPAC Name |
ethyl 5-tert-butyl-2,4-dihydroxybenzoate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18O4/c1-5-17-12(16)8-6-9(13(2,3)4)11(15)7-10(8)14/h6-7,14-15H,5H2,1-4H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LCIBWWACUMMQFK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC(=C(C=C1O)O)C(C)(C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
238.28 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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